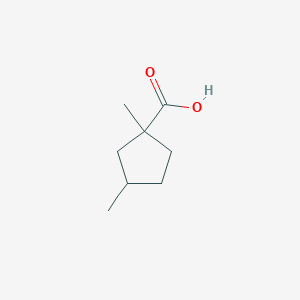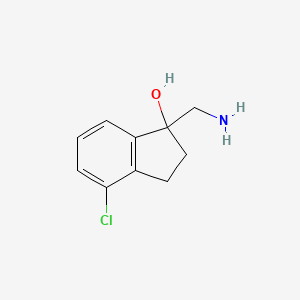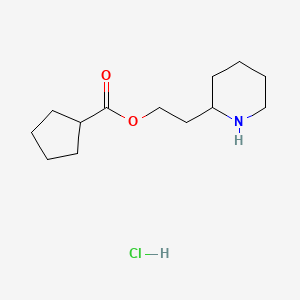
1,3-Dimethylcyclopentane-1-carboxylic acid
Übersicht
Beschreibung
“1,3-Dimethylcyclopentane-1-carboxylic acid” is an organic compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O2/c1-6-3-4-8(2,5-6)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) . This indicates that the molecule consists of a cyclopentane ring with two methyl groups attached at the 1 and 3 positions, and a carboxylic acid group attached at the 1 position .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Cyclopentane-1,3-dione as Carboxylic Acid Isostere
Cyclopentane-1,3-diones have been investigated for their ability to act as carboxylic acid isosteres, owing to their similar pKa values to carboxylic acids. This property was exploited in the design of potent thromboxane A2 receptor antagonists, showcasing the cyclopentane-1,3-dione unit's potential in substituting for the carboxylic acid functional group in medicinal chemistry. This application underscores the versatility and utility of cyclopentane derivatives in drug design and development (Ballatore et al., 2011).
Structural Elucidation of Brominated Carboxylic Acids
Research on halogenated carboxylic acids, such as 2-bromo-3-methylbutyric acid, has contributed to understanding the structural aspects of these compounds. X-ray crystallography studies have revealed insights into their intermolecular interactions, hydrogen bonding motifs, and packing modes in the solid state. These findings are crucial for designing compounds with desirable physical and chemical properties (Seidel et al., 2020).
Synthesis and Resolution of Cyclopropane Carboxylic Acids
The synthesis and resolution of cyclopropane carboxylic acids, including their dimethyl derivatives, have been explored for their importance as intermediates in producing medicaments and pesticides. These studies offer valuable methodologies for accessing chiral cyclopropane carboxylic acids, which are key intermediates in organic synthesis and pharmaceutical chemistry (Li Gong, 2007).
Enantioselective Mono Reduction of Diketones
The enantioselective mono reduction of cyclic 1,3-diketones, including dimethylcyclopentane and dimethylcyclohexane derivatives, was investigated using metal complexes. The resulting hydroxy ketones are critical building blocks for natural product synthesis, highlighting the application of cyclopentane derivatives in synthesizing enantiomerically enriched compounds (Metz et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
1,3-dimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-4-8(2,5-6)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBGIYKPOPYYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)
![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)
![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)
![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)





![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)